In Vitro Antifungal Potency of SOPP vs. Food-Grade Preservatives in Mango Postharvest Pathogens
In a comparative study evaluating 18 food additives against five major postharvest pathogens of mango fruit, sodium o-phenylphenate (SOPP) demonstrated the highest in vitro potency, exhibiting the lowest EC50 and EC90 values. This signifies superior efficacy compared to other common preservatives, including ferulic acid and sodium dehydroacetate [1].
| Evidence Dimension | Antifungal Efficacy (In Vitro) - Effective Concentration (EC50/EC90) |
|---|---|
| Target Compound Data | EC50: 14.05 μg/mL; EC90: 49.06 μg/mL |
| Comparator Or Baseline | Ferulic acid (next best performer); Sodium dehydroacetate; 15 other food additives. |
| Quantified Difference | SOPP exhibited the lowest EC50 and EC90 among 18 tested additives. Quantitative differences to specific comparators are not provided in the abstract, but the rank order is explicit. |
| Conditions | In vitro inhibition of 5 mango postharvest pathogens. |
Why This Matters
This data identifies SOPP as the most potent in vitro antifungal agent among a broad panel of food additives, which is critical for applications where maximizing pathogen suppression is the primary performance metric.
- [1] Zhang Z, Gao Z, Li M, et al. Effect of Food Additives on Postharvest Pathogens and Preservation of Mango Fruit. Chinese Journal of Tropical Crops, 2013, 34(11): 2289-2294. View Source
